molecular formula C8H8FNO2 B13987186 1,3-Dimethyl-4-fluoro-2-nitrobenzene CAS No. 3013-35-2

1,3-Dimethyl-4-fluoro-2-nitrobenzene

Cat. No.: B13987186
CAS No.: 3013-35-2
M. Wt: 169.15 g/mol
InChI Key: KIWXEYRSWQFCKZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-fluoro-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with two methyl groups (-CH3) and a fluorine atom (-F). This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-4-fluoro-2-nitrobenzene can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. Continuous flow reactors and advanced separation techniques are employed to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Hydroxide ions, amines.

Major Products

    Reduction: 1,3-Dimethyl-4-fluoro-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly reactive and can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity . The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-nitrobenzene: Lacks the fluorine atom, resulting in different reactivity and properties.

    4-Fluoro-2-nitrotoluene: Similar structure but with different positioning of the methyl and nitro groups.

    1,3-Dimethyl-4-nitrobenzene: Lacks the fluorine atom, affecting its chemical behavior.

Uniqueness

1,3-Dimethyl-4-fluoro-2-nitrobenzene is unique due to the presence of both electron-donating (methyl groups) and electron-withdrawing (nitro and fluorine) substituents on the benzene ring. This combination influences its reactivity and makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

3013-35-2

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

1-fluoro-2,4-dimethyl-3-nitrobenzene

InChI

InChI=1S/C8H8FNO2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,1-2H3

InChI Key

KIWXEYRSWQFCKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C)[N+](=O)[O-]

Origin of Product

United States

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